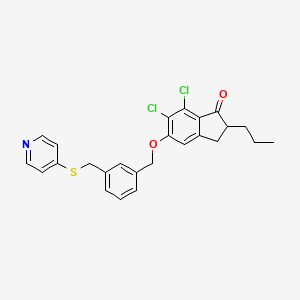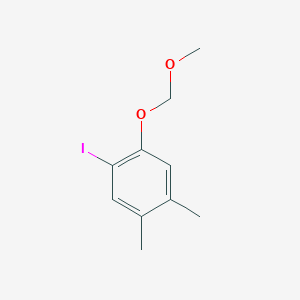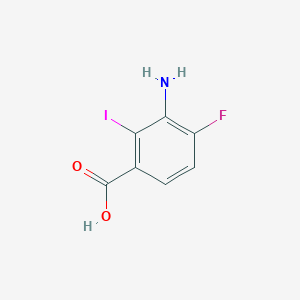![molecular formula C29H24O2 B14772055 1,1'-Diphenyl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B14772055.png)
1,1'-Diphenyl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Diphenyl-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol is a complex organic compound characterized by its unique spirobiindane skeleton This compound is notable for its C2-symmetry, strong rigidity, high stability, and ease of modification
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Diphenyl-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol typically involves the construction of the spiro skeleton. One common method is the enantioselective synthesis from bisphenol A or bisphenol C. The reaction mechanism often involves the formation of a spiro intermediate, followed by further modifications to achieve the desired product .
Industrial Production Methods
Industrial production of this compound is challenging due to the need for high enantioselectivity and purity. Current methods often require laborious synthetic and resolution steps, limiting large-scale production. advancements in asymmetric catalytic synthesis have shown promise in improving the efficiency and scalability of production .
化学反応の分析
Types of Reactions
1,1’-Diphenyl-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
科学的研究の応用
1,1’-Diphenyl-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of advanced materials, such as polymers and nanocomposites.
作用機序
The mechanism of action of 1,1’-Diphenyl-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol involves its interaction with specific molecular targets. The compound’s spirobiindane skeleton allows it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired effects .
類似化合物との比較
Similar Compounds
2,2’,3,3’-Tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol (SPINOL): Another compound with a spirobiindane skeleton, used as a chiral ligand in asymmetric synthesis.
5,5’-Dimethoxy-3,3’-spirobi[1,2-dihydroindene]: A similar compound with methoxy groups, used in various chemical applications.
Uniqueness
1,1’-Diphenyl-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol is unique due to its specific structural features, including the diphenyl groups and the diol functionality. These characteristics confer distinct chemical properties and reactivity, making it a valuable compound in both research and industrial applications .
特性
分子式 |
C29H24O2 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
1,1'-diphenyl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol |
InChI |
InChI=1S/C29H24O2/c30-25-15-7-13-21-23(19-9-3-1-4-10-19)17-29(27(21)25)18-24(20-11-5-2-6-12-20)22-14-8-16-26(31)28(22)29/h1-16,23-24,30-31H,17-18H2 |
InChIキー |
IKWOFXPBYGOCRG-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(C13CC(C4=C3C(=CC=C4)O)C5=CC=CC=C5)C(=CC=C2)O)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[(4aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B14772021.png)



